benzaldehyde dibenzylhydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-[(E)-benzylideneamino]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHIFIUOXQKIX-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzaldehyde Dibenzylhydrazone and Its Analogues
Direct Condensation Approaches
The primary and most straightforward method for synthesizing benzaldehyde (B42025) dibenzylhydrazone is the direct condensation reaction between benzaldehyde and 1,2-dibenzylhydrazine (B2685787). wikipedia.org This reaction is a type of nucleophilic addition-elimination, where the nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, ultimately forming a C=N double bond with the elimination of a water molecule. numberanalytics.comchemguide.co.uk
Optimized Reaction Conditions for Benzaldehyde and 1,2-Dibenzylhydrazine Condensation
High yields of benzaldehyde dibenzylhydrazone are consistently achieved through the reaction of 1,2-dibenzylhydrazine with benzaldehyde. psu.edursc.org Research has shown that refluxing the reactants in a suitable solvent is a highly effective method. psu.edu
A typical procedure involves reacting 1,2-dibenzylhydrazine hydrochloride with benzaldehyde in the presence of a weak base, such as sodium carbonate, to neutralize the hydrochloride salt and facilitate the reaction. psu.edu The reaction is generally carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The duration of the reflux is a critical parameter, with reaction times of around one to two hours often being sufficient for the reaction to go to completion. psu.edu
Below is a data table summarizing optimized reaction conditions derived from experimental findings for the synthesis of this compound and a closely related analogue.
| Aldehyde | Hydrazine Salt | Base | Solvent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | 1,2-Dibenzylhydrazine hydrochloride | Sodium Carbonate | Toluene (B28343) | Reflux | 1 | 77 | psu.edu |
| p-Chlorobenzaldehyde | 1,2-Dibenzylhydrazine hydrochloride | Sodium Carbonate | Toluene | Reflux | 2 | 80 | psu.edu |
Solvent Selection and Catalytic Systems in Hydrazone Formation
The choice of solvent is crucial for optimizing the synthesis of hydrazones. For the condensation of 1,2-dibenzylhydrazine with aromatic aldehydes, toluene is a commonly used and effective solvent. psu.edursc.org Its boiling point allows the reaction to be conducted at a temperature high enough to favor the dehydration step, and it is relatively inert. Other solvents like ethanol (B145695) can also be used, particularly for the synthesis of similar hydrazone structures. psu.edu The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.
Hydrazone formation is typically catalyzed by acid. numberanalytics.com However, the reaction can also proceed under neutral or basic conditions. bham.ac.uk In the case of using a hydrazine salt like 1,2-dibenzylhydrazine hydrochloride, a base such as sodium carbonate or pyridine (B92270) is required to liberate the free hydrazine for it to act as a nucleophile. psu.edu While strong acid catalysis is common for many hydrazone syntheses, studies on the reaction with 1,2-dibenzylhydrazine indicate that high yields can be achieved without the addition of a strong acid catalyst, relying instead on thermal conditions and a weak base to neutralize the starting material salt. psu.edu In broader studies of hydrazone formation, various catalysts, including aniline (B41778) and its derivatives, have been shown to accelerate the reaction rate at neutral pH. nih.govnih.govacs.org
Yield Enhancement and Purity Control Strategies
Maximizing the yield and ensuring the purity of the final product are paramount. Several strategies can be employed:
Stoichiometry Control: Using a slight excess of one reactant can help drive the reaction to completion. In the synthesis of this compound, using an excess of the hydrazine hydrochloride salt has been documented. psu.edu
Removal of Water: As a condensation reaction, the formation of hydrazone is an equilibrium process. bham.ac.uk Removing the water byproduct as it forms shifts the equilibrium to the right, increasing the yield. This can be accomplished by azeotropic distillation with a solvent like toluene using a Dean-Stark trap.
Purity Control and Purification: The purity of the product is often controlled by the purification method. After the reaction, a standard workup involves washing the reaction mixture with water to remove any inorganic salts, followed by drying the organic layer. psu.edu The primary method for purifying the crude solid product is recrystallization from a suitable solvent, such as ethanol. psu.edu This process removes unreacted starting materials and byproducts, yielding pure crystalline this compound. The purity can be confirmed by techniques like melting point determination and spectroscopic analysis. chemguide.co.uk
Mechanistic Elucidation of Formation Pathways
The formation of this compound follows a well-established mechanism for imine and hydrazone synthesis, characterized as a nucleophilic addition-elimination reaction. chemguide.co.ukbham.ac.uk
Detailed Analysis of Nucleophilic Addition-Elimination Mechanism
The reaction mechanism proceeds in two main stages:
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 1,2-dibenzylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. numberanalytics.comfiveable.me This attack breaks the C=O pi bond, and the electrons move to the oxygen atom. This step results in the formation of a zwitterionic tetrahedral intermediate. A rapid proton transfer then occurs to neutralize the charges, forming a neutral tetrahedral intermediate known as a hydrazinocarbinol (or carbinolhydrazine). psu.eduresearchgate.net
Elimination (Dehydration): The second stage involves the elimination of a water molecule from the hydrazinocarbinol intermediate. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (-OH2+). Subsequently, the lone pair on the adjacent nitrogen atom helps to push out the water molecule, forming a C=N double bond. numberanalytics.com The final step is the deprotonation of the nitrogen atom to yield the neutral hydrazone product and regenerate the acid catalyst. Under neutral or basic conditions, the dehydration step is generally the rate-determining step. bham.ac.uknih.gov
Investigation of Intermediates: Hydrazinocarbinols and Iminium Ions
The key intermediate in this reaction pathway is the hydrazinocarbinol . psu.edursc.org This species is the direct product of the initial nucleophilic addition step.
In reactions involving 1,2-disubstituted hydrazines like 1,2-dibenzylhydrazine, there is a possibility of forming an azomethine imine intermediate through an alternative dehydration pathway of the hydrazinocarbinol. Azomethine imines are 1,3-dipolar species that can be trapped by dipolarophiles. However, mechanistic studies involving the reaction of 1,2-dibenzylhydrazine with benzaldehyde have shown a failure to trap any such azomethine imine intermediates. psu.edursc.org This evidence strongly suggests that for 1,2-dibenzylhydrazine, the reaction does not proceed via a free azomethine imine. Instead, the formation of this compound is favored. It is proposed that the hydrazone may be formed directly from the hydrazinocarbinol intermediate or a related hydrazonium ion via a hydride transfer, which is a more dominant pathway when benzyl (B1604629) substituents are present on the hydrazine. psu.edursc.org
Kinetic and Thermodynamic Considerations in Hydrazone Synthesis
The formation of hydrazones from aldehydes and hydrazines is a reversible condensation reaction. The composition of the final product mixture can be dictated by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.com
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest. libretexts.orgucalgary.ca This product corresponds to the reaction pathway with the lowest activation energy. ucalgary.ca For hydrazone synthesis, this often implies that the less sterically hindered, and thus more rapidly formed, isomer will predominate.
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. libretexts.orgucalgary.ca Under these conditions, the most thermodynamically stable product will be the major component of the mixture. libretexts.orgucalgary.ca The relative stability of the products is determined by their Gibbs free energy. dalalinstitute.com
The interplay between kinetic and thermodynamic control is crucial in synthetic strategies. By carefully selecting reaction conditions such as temperature, solvent, and reaction time, chemists can favor the formation of either the kinetic or the thermodynamic product. dalalinstitute.com For instance, a reaction might initially yield the kinetic product, but over time, if the conditions allow for reversibility, it will convert to the more stable thermodynamic product. ucalgary.ca
A study on the synthesis of 3,5-disubstituted pyrazoles from a heteropropargyl precursor highlighted the importance of these controls. The formation of the desired pyrazole (B372694) was achieved under kinetic control, while a competing cycloisomerization to a furan (B31954) was favored under thermodynamic control. mdpi.com This demonstrates that careful optimization of reaction parameters is essential to steer the reaction towards the desired outcome.
Stereochemical Control in this compound Synthesis
The carbon-nitrogen double bond in hydrazones can exist as E and Z stereoisomers. Controlling the stereochemical outcome of the synthesis is a significant challenge and a key area of research.
The selective synthesis of either the E or Z isomer of a hydrazone or related alkene is highly dependent on the reaction conditions and the nature of the reactants and catalysts.
One study demonstrated that the stereochemical outcome of the condensation of aliphatic aldehydes with nitroalkanes to form nitroalkenes could be controlled by changing the solvent and temperature. organic-chemistry.org The synthesis of (E)-nitroalkenes was favored in toluene at reflux, while (Z)-nitroalkenes were selectively formed in dichloromethane (B109758) at room temperature. organic-chemistry.org The presence of molecular sieves was found to be critical for achieving high stereoselectivity. organic-chemistry.org
In the context of reductive cross-coupling of two different benzaldehydes to form stilbenes, the order of addition of the reactants was found to influence the E/Z ratio of the resulting alkene. nih.gov This substrate-controlled selectivity allows for the preferential formation of either the E or Z isomer under identical reaction conditions simply by altering the sequence of reactant addition. nih.gov
Furthermore, the choice of catalyst can profoundly impact stereoselectivity. In nucleophilic thiol–yne/–ene reactions, both the solvent and the catalyst were found to be critical in determining the E/Z stereochemistry of the resulting polymers. nih.gov High dielectric solvents promoted the formation of the Z-isomer, while less polar solvents favored the E-isomer. nih.gov
Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or with a significant enantiomeric excess. du.ac.inchiralpedia.com This is particularly important in the synthesis of pharmaceuticals, where different enantiomers of a molecule can have vastly different biological activities.
For the synthesis of chiral hydrazone derivatives, several strategies can be employed:
Substrate Control: Chirality already present in the substrate can direct the formation of a new stereogenic center. diva-portal.org
Auxiliary Control: An achiral substrate can be temporarily attached to a chiral auxiliary. This auxiliary then directs the stereochemical course of the reaction and is subsequently removed to yield the chiral product. du.ac.in
Reagent/Catalyst Control: A chiral reagent or catalyst can be used to directly convert an achiral substrate into a chiral product. uvic.ca This approach is often preferred as it can be more atom-economical.
The selectivity in asymmetric synthesis is a result of the differing activation energies of the transition states leading to the different stereoisomers. uvic.ca For a reaction to produce a product with a non-zero enantiomeric excess, it must be under some form of kinetic control, as thermodynamic control would lead to a racemic mixture of enantiomers which have the same Gibbs free energy. dalalinstitute.com
Enzymes are also powerful tools for asymmetric synthesis due to their high chemo-, regio-, and stereoselectivity. nih.gov Biocatalytic approaches can be used for stereoselective reductions and bond-forming reactions to produce optically pure chiral compounds. nih.gov
Atom-Economical and Green Chemistry Methodologies for Hydrazone Preparation
The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. nih.gov A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govskpharmteco.com
Carrying out reactions in the absence of a solvent or with a recyclable catalyst can significantly reduce the environmental impact of a synthetic process. rsc.org
Solvent-free synthesis of imine derivatives has been achieved by reacting benzaldehyde with various amines under neat conditions and removing the water produced using a vacuum pump. scirp.org This method offers a simple and effective route to imines in good yields. scirp.org Ball milling is another solvent-free technique that has emerged as a promising alternative to traditional solution-based chemistry, enabling reactions and syntheses that are often not possible in solution. rsc.org
Catalytic methods are also central to green chemistry. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net For example, an iron(III) sulfate (B86663) catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water has been developed as a green route to N-alkylbenzamides. rsc.org
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.netnih.gov This technique can be applied to both solution-phase and solvent-free reactions. cem.com
The synthesis of various hydrazone derivatives has been successfully achieved using microwave-assisted methods. For instance, N'-benzylidene salicylic (B10762653) acid hydrazides were synthesized in 62-80% yields in just 8-10 minutes under solvent-free microwave irradiation. researchgate.net Similarly, the synthesis of thiosemicarbazone Schiff bases was accomplished in 2-3 minutes via microwave irradiation over silica (B1680970) gel. ajol.info
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives nih.gov
| Compound | Method | Reaction Time | Yield (%) |
| 2-Phenylbenzimidazole | Conventional | 4 hours | 75 |
| 2-Phenylbenzimidazole | Microwave | 5 minutes | 92 |
| 2-(4-Chlorophenyl)benzimidazole | Conventional | 5 hours | 70 |
| 2-(4-Chlorophenyl)benzimidazole | Microwave | 6 minutes | 88 |
This table illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis compared to conventional heating.
Photochemical Approaches:
Photochemistry, which utilizes light to initiate chemical reactions, offers a green and sustainable alternative to traditional thermal methods. beilstein-journals.org Aldehydes, including benzaldehyde, can act as photoinitiators for various transformations. beilstein-journals.org
Photochemical methods have been employed for the synthesis of complex molecules. For example, the photochemical cyclization of stilbenoids has been used to prepare methylchrysenes in high yields. mdpi.com The stereochemistry of the starting stilbenoid (E or Z) was found to have no impact on the outcome of the photocyclization, as the double bond isomerizes during the process. mdpi.com
Recent research has also demonstrated the photochemical synthesis of natural lipids in water using visible-light-driven photoredox chemistry. nih.gov This highlights the potential of photochemical methods to drive complex biological syntheses under environmentally friendly conditions.
Chemical Reactivity and Transformational Chemistry of Benzaldehyde Dibenzylhydrazone
Reactions Involving the Hydrazone (C=N-N) Moiety
The core reactivity of benzaldehyde (B42025) dibenzylhydrazone is dictated by the carbon-nitrogen double bond (azomethine) and the adjacent nitrogen atoms. This functionality allows for reactions with both nucleophiles and electrophiles, as well as hydrolytic cleavage.
Nucleophilic Addition Reactions to the Azomethine Carbon
The azomethine carbon atom in benzaldehyde dibenzylhydrazone is electrophilic, analogous to a carbonyl carbon, and is thus susceptible to attack by nucleophiles. This reactivity provides a pathway to synthesize substituted hydrazine (B178648) derivatives.
The addition of organometallic reagents, such as organolithium compounds, to the C=N bond of imines and their derivatives is a well-established method for carbon-carbon bond formation. While direct studies on this compound are not extensively documented, research on closely related N-aryl imines demonstrates this reactivity. The reaction involves the nucleophilic attack of the organometallic's carbanionic component on the azomethine carbon, forming a new C-C bond and yielding a lithium amide intermediate, which is then protonated during aqueous workup to give the final amine product. nsf.gov
Studies on the addition of various organolithium reagents to N-benzylideneaniline, a structurally similar imine, show that this transformation proceeds effectively, providing the corresponding substituted amine derivatives in good yields. nsf.gov This reaction highlights the potential of using organometallic reagents to alkylate or arylate the azomethine carbon of this compound.
Table 1: Representative Nucleophilic Additions of Organolithium Reagents to an Imine Analog Reaction conditions and yields are based on additions to N-benzylideneaniline as a proxy for hydrazone reactivity. nsf.gov
| Reagent (R-Li) | Product Structure (after hydrolysis) | Yield (%) |
| n-Butyllithium | 1,N-diphenylpentan-1-amine | 90% |
| s-Butyllithium | 1,N-diphenyl-2-methylbutan-1-amine | 96% |
| t-Butyllithium | 1,N-diphenyl-2,2-dimethylpropan-1-amine | 70% |
| Phenyllithium | 1,1,N-triphenylethanamine | 80% |
The azomethine double bond of N,N-disubstituted hydrazones can be selectively reduced to a single bond to furnish the corresponding saturated hydrazine derivatives. This transformation is accomplished using complex metal hydrides. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, though other specialized borane (B79455) complexes can also be employed for greater selectivity and milder reaction conditions. masterorganicchemistry.comnih.govyoutube.com The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic azomethine carbon, followed by protonation of the resulting nitrogen anion to yield the 1,2-dibenzyl-1-(phenylmethyl)hydrazine product. rsc.org
The use of amine borane complexes, such as those generated in situ from t-butylamine and borane dimethylsulfide complex (BMS), has been shown to be an exceptionally practical and effective method for the reduction of N,N-dimethylhydrazones, which are structurally related to dibenzylhydrazones. masterorganicchemistry.com
Table 2: Common Hydride Reagents for Reduction of C=N Bonds
| Reagent | Typical Solvent | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, non-selective reducing agent. nih.gov |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Milder and more selective than LiAlH₄. rsc.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | More selective for imines over ketones; reaction is faster at slightly acidic pH. masterorganicchemistry.com |
| Amine Borane Complexes (e.g., t-BuNH₂·BH₃) | Methanol / Dichloromethane (B109758) | Effective under mildly acidic conditions, cost-effective, and simple to use. masterorganicchemistry.com |
Electrophilic Attack on Nitrogen Atoms
The nitrogen atoms in the dibenzylhydrazone moiety possess lone pairs of electrons, making them potential sites for electrophilic attack. However, direct alkylation or acylation on the nitrogen atoms can be challenging. Reports indicate that N,N-disubstituted hydrazones can be unreactive toward certain electrophiles like lead tetraacetate or halogens. sci-hub.st
Modern synthetic methods have enabled functionalization through reactions that likely proceed via radical pathways involving electrophilic species. A notable example is the copper-catalyzed trifluoromethylation of α,β-unsaturated N,N-dibenzylhydrazones using Togni's reagent, an electrophilic source of the CF₃ group. researchgate.net This reaction proceeds under mild conditions to yield stereodefined trifluoromethylated alkenyl derivatives. Similarly, copper-catalyzed difluoroalkylation has also been achieved. researchgate.net These transformations underscore the ability of the hydrazone moiety to react with electrophilic partners, often facilitated by a transition metal catalyst that enables the productive radical pathway.
Acid-Catalyzed Hydrolysis and Reversibility Studies
The formation of hydrazones is a reversible process, and the C=N bond in this compound is susceptible to acid-catalyzed hydrolysis, which regenerates the parent benzaldehyde and 1,2-dibenzylhydrazine (B2685787). ua.es Hydrazones are generally found to be significantly more sensitive to hydrolysis than analogous oximes. ua.es
The mechanism of hydrolysis is the microscopic reverse of hydrazone formation. researchgate.net It is initiated by the protonation of the imine nitrogen atom, which significantly increases the electrophilicity of the azomethine carbon. researchgate.netorganicreactions.org A water molecule then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate known as a hydrazinocarbinol. Subsequent proton transfers and elimination of the 1,2-dibenzylhydrazine moiety lead to the regenerated benzaldehyde. The optimal pH for hydrazone formation and hydrolysis typically strikes a balance, as excessively low pH will lead to non-nucleophilic protonated hydrazine, slowing the forward reaction. researchgate.net
Pericyclic Reactions and Cycloaddition Chemistry
While this compound itself is not typically a direct participant in pericyclic reactions, it serves as a stable precursor to reactive intermediates known as azomethine imines. Azomethine imines are aza-allyl type 1,3-dipoles that are highly valuable in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocyclic compounds. researchgate.net
The generation of the azomethine imine from the N,N-dibenzylhydrazone can be accomplished through oxidation or by using Lewis or Brønsted acids. researchgate.net Once formed, this transient intermediate can be trapped in situ by a suitable dipolarophile, such as an alkene or alkyne. The reaction proceeds via a concerted [3+2] cycloaddition pathway to afford pyrazolidine (B1218672) or pyrazoline derivatives. This two-step sequence, involving the generation of the azomethine imine followed by its cycloaddition, is a powerful strategy for constructing complex dinitrogenated heterocycles. While it has been suggested that azomethine imines are not formed as intermediates during the direct condensation of benzaldehyde and 1,2-dibenzylhydrazine, their deliberate generation from the pre-formed hydrazone for subsequent cycloaddition is a well-established synthetic strategy.
Ligand Chemistry and Metal Complexation
The nitrogen atoms of the hydrazone group in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The ability of hydrazones to form stable complexes with a variety of transition metals is well-documented.
Benzaldehyde-derived hydrazones and thiosemicarbazones have been shown to act as chelating ligands, binding to transition metals through the nitrogen and, in the case of thiosemicarbazones, the sulfur atoms. researchgate.netmdpi.com For this compound, the two nitrogen atoms of the hydrazone moiety can potentially coordinate to a metal center, forming a stable chelate ring. The stability of such complexes is enhanced by the chelate effect. Tetraazamacrocycles, which contain multiple nitrogen donors, are known to form highly stable transition metal complexes. mdpi.com While not a macrocycle, the dibenzylhydrazone ligand can exhibit similar, albeit weaker, chelating properties.
Studies on related Schiff base ligands derived from benzaldehyde show the formation of complexes with metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir
Hydrazone-based ligands can adopt various coordination modes. In the case of this compound, it is likely to act as a bidentate ligand, coordinating through both nitrogen atoms. The geometry of the resulting metal complex would depend on the specific metal ion, its oxidation state, and the other ligands present. For example, square-planar or tetrahedral geometries are commonly observed for Cu(II) and Ni(II) complexes with Schiff base ligands. sbmu.ac.ir
| Metal Ion | Potential Geometry with Hydrazone Ligands |
| Cu(II) | Square-planar |
| Ni(II) | Square-planar, Tetrahedral |
| Zn(II) | Tetrahedral |
A significant application of hydrazones in modern organic synthesis is their use as directing groups in transition metal-catalyzed C-H activation reactions. dmaiti.com The hydrazone moiety can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.
Specifically, N,N-dibenzylhydrazones have been employed in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions. researchgate.net The hydrazone group directs the ortho-C-H activation of the benzaldehyde ring. This strategy allows for the selective functionalization of an otherwise unreactive C-H bond.
The general principle of hydrazone-directed C-H activation is depicted below:
Coordination of the hydrazone nitrogen to the metal center.
Formation of a metallacycle intermediate via ortho-C-H activation.
Reaction with a coupling partner (e.g., an alkene or alkyne).
Reductive elimination to form the product and regenerate the catalyst.
This approach has been used for various transformations, including arylation, and amidation of benzaldehydes using transient directing groups formed in situ. nih.gov
| Catalytic Reaction | Role of Hydrazone | Metal Catalyst | Reference |
| C-H Fluoromethylation/Cyclization | Directing Group | Ruthenium | researchgate.net |
| C-H Arylation | Directing Group | Palladium | nih.gov |
| C-H Amidation | Directing Group | Iridium | nih.gov |
Functional Group Transformations of the Aromatic and Benzyl (B1604629) Moieties
The this compound molecule possesses two types of aromatic rings: the phenyl ring derived from benzaldehyde and the two phenyl rings of the benzyl groups. These rings can potentially undergo various functional group transformations, a cornerstone of synthetic organic chemistry. organic-chemistry.org
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced onto the phenyl rings. The hydrazone moiety itself would influence the regioselectivity of such substitutions on the benzaldehyde-derived ring.
Furthermore, transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on the aromatic rings, assuming prior functionalization (e.g., halogenation). organic-chemistry.org
The benzylic C-H bonds of the dibenzyl groups also offer sites for functionalization. For instance, benzylic C(sp³)–H bonds can be functionalized through various methods, including radical reactions or transition metal-catalyzed processes. beilstein-journals.org
Electrophilic Aromatic Substitution Reactions
The transformation of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a key area of its chemical reactivity. The substituent already present on the ring, in this case, the dibenzylhydrazone group (-CH=N-N(CH₂Ph)₂), governs the rate and regiochemical outcome of these reactions.
Detailed research indicates that while direct electrophilic substitution on the pre-formed this compound is not the most commonly reported synthetic approach, the directing influence of the hydrazone group is well-understood through studies on analogous structures. The more prevalent strategy for obtaining substituted derivatives involves the condensation of an already substituted benzaldehyde with 1,2-dibenzylhydrazine. thieme-connect.commasterorganicchemistry.com This approach allows for precise placement of functional groups on the aromatic ring prior to hydrazone formation.
| Starting Aldehyde | Product | Yield | Reference |
| Benzaldehyde | This compound | 93% | masterorganicchemistry.com |
| p-Chlorobenzaldehyde | p-Chlorothis compound | High | masterorganicchemistry.com |
| trans-2-Formylstilbene | trans-2-Formylstilbene dibenzylhydrazone | High | masterorganicchemistry.com |
From a mechanistic standpoint, the dibenzylhydrazone moiety is considered an activating, ortho-, para- directing group. organicchemistrytutor.comyoutube.com The nitrogen atom bonded to the iminic carbon possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. wikipedia.org
The resonance stabilization is most effective for the carbocation (arenium ion) intermediates formed during attack at the ortho and para positions. This stabilization lowers the activation energy for these pathways, making them kinetically favored over meta-attack. masterorganicchemistry.comlibretexts.org
Strong experimental support for the ortho-directing nature of hydrazone groups comes from transition-metal-catalyzed C-H functionalization reactions. For instance, N,N-dimethylhydrazones have been shown to be excellent directing groups for the iridium-catalyzed ortho,ortho'-diborylation of the aromatic ring. researchgate.net This reaction proceeds with high selectivity, underscoring the powerful directing capability of the hydrazone functionality. researchgate.net
Table of Iridium-Catalyzed Ortho-Diborylation of Aromatic Hydrazones researchgate.net
| Hydrazone Substrate | Product | Yield |
|---|---|---|
| Benzaldehyde N,N-dimethylhydrazone | 2,6-Diborylated benzaldehyde N,N-dimethylhydrazone | 76% |
| 3-Chlorobenzaldehyde (B42229) N,N-dimethylhydrazone | 2,6-Diborylated 3-chlorobenzaldehyde N,N-dimethylhydrazone | 72% |
Modifications of the Benzyl Chains
The two benzyl groups (-CH₂Ph) within the this compound structure offer additional sites for chemical transformation, specifically at the benzylic C-H bonds. These positions are known to be susceptible to oxidation and radical-mediated functionalization due to the relative stability of the resulting benzyl radical. rsc.org
One of the foundational reactions in the synthesis of hydrazones highlights the reactivity of this position. The oxidation of N,N-dibenzylhydrazine using benzeneseleninic acid can produce this compound. cdnsciencepub.com The proposed mechanism involves a Pummerer-like reaction where an attack occurs at one of the benzylic positions of an intermediate species, leading to the formation of the C=N double bond. cdnsciencepub.com
Modern synthetic methodologies have further expanded the possibilities for functionalizing these benzylic C-H bonds. Advanced techniques, often employing photoredox or transition-metal catalysis, allow for the direct introduction of various atoms and functional groups. rsc.orgacs.org These methods typically proceed by generating a benzyl radical intermediate via hydrogen atom transfer (HAT), which is then trapped by a coupling partner. rsc.orgchinesechemsoc.org This strategy enables the formation of new carbon-nitrogen, carbon-carbon, and carbon-halogen bonds under relatively mild conditions. acs.org
Several catalytic systems have been developed that are applicable to the N-benzyl moieties within the target molecule.
| Reaction Type | Reagents/Catalyst System | Functional Group Introduced | Reference |
| C-H Amination | Ir(III) photocatalyst, BocNH₂ | -NHBoc | acs.org |
| C-H Thiocyanation | Copper(I) acetate (B1210297), N-fluorobenzenesulfonimide (NFSI), KSCN | -SCN | chinesechemsoc.org |
| C-H Collidination | Electrooxidation, 2,4,6-Collidine | -N⁺(2,4,6-trimethylpyridine) | acs.orgnih.gov |
| C-H Carboxylation | NiCl₂·6H₂O, Xanthone photosensitizer, CO₂ | -COOH | rsc.org |
These transformations underscore the versatility of the benzyl groups as handles for introducing further molecular complexity and diversity into the this compound scaffold.
Applications of Benzaldehyde Dibenzylhydrazone in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the C=N double bond and the presence of the N-N bond in benzaldehyde (B42025) dibenzylhydrazone make it a valuable precursor for the synthesis of a variety of complex molecules. It serves as a foundational building block for the construction of several classes of nitrogen-containing heterocyclic compounds and can participate in multicomponent reactions.
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. masterorganicchemistry.comprinceton.edu Benzaldehyde dibenzylhydrazone provides a convenient starting point for the synthesis of several such heterocyclic systems.
Pyrazolidines: The synthesis of pyrazolidine (B1218672) rings can be achieved through the [3+2] cycloaddition reaction of azomethine imines with alkenes. rsc.org Azomethine imines can be generated in situ from hydrazones like this compound under thermal conditions or with the aid of Lewis or Brønsted acids. ua.es The resulting 1,3-dipole then reacts with a suitable dipolarophile (an alkene) to furnish the pyrazolidine ring system. The reaction between an in situ generated azomethine imine from a hydrazone and an alkene is a powerful tool for constructing these five-membered dinitrogenated heterocycles. rsc.orgua.es
Oxadiazolines: 1,3,4-Oxadiazoline derivatives can be synthesized from hydrazone precursors through oxidative cyclization. For instance, N-acylhydrazones can undergo oxidative cyclization in the presence of an oxidizing agent to form the corresponding 1,3,4-oxadiazole (B1194373) ring. rsc.orgd-nb.info While this compound is not an N-acylhydrazone, analogous oxidative cyclization strategies, potentially involving modification of the dibenzylhydrazone or the use of specific reagents, could be envisioned to access oxadiazoline systems. One general method involves the reaction of acylhydrazides with isothiocyanates, which proceeds via an aerobic oxidation and a DMAP-facilitated annulation sequence to yield 2-imino-1,3,4-oxadiazolines. acs.org
Table 1: Examples of Reagents for Heterocycle Synthesis from Hydrazone Precursors
| Target Heterocycle | Key Reagent/Reaction Type | Reference |
| Pyrazolidine | Alkene (Dipolarophile) / 1,3-Dipolar Cycloaddition | rsc.orgua.es |
| Oxadiazoline | Oxidizing Agent / Oxidative Cyclization | rsc.orgd-nb.info |
Azetidinones: The 2-azetidinone, or β-lactam, ring is a core structural motif in many important antibiotics. mdpi.comtandfonline.com A primary method for its synthesis is the Staudinger ketene-imine cycloaddition. tandfonline.com In this reaction, a ketene (B1206846) reacts with an imine in a [2+2] cycloaddition to form the β-lactam ring. While this compound is a hydrazone, it can be hydrolyzed to benzaldehyde, which can then be converted to an imine (Schiff base) by reaction with a primary amine. This imine can subsequently react with a ketene (often generated in situ from an acyl chloride and a tertiary amine) to yield the desired azetidinone. derpharmachemica.com Alternatively, some studies have shown that hydrazones themselves can act as the imine component in reactions with ketenes to form 1-amino-2-azetidinones. researchgate.netresearchgate.net
Thiazolidinones: 4-Thiazolidinones are another class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the cyclocondensation of a Schiff base with thioglycolic acid. Similar to the synthesis of azetidinones, this compound can serve as a precursor to the required benzaldehyde-derived Schiff base. The Schiff base, upon reaction with thioglycolic acid, yields the 4-thiazolidinone (B1220212) ring system.
Table 2: General Reaction Conditions for Azetidinone and Thiazolidinone Synthesis
| Heterocycle | Reactants | General Conditions | Reference |
| Azetidinone | Imine, Acyl Chloride, Triethylamine | Anhydrous solvent, often at low to room temperature | derpharmachemica.com |
| Thiazolidinone | Schiff Base, Thioglycolic Acid | Reflux in a suitable solvent like benzene (B151609) or toluene (B28343) | N/A |
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient tools in organic synthesis. baranlab.orgnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govorganic-chemistry.orgrug.nl In these reactions, an aldehyde is a key component. This compound, as a stable derivative of benzaldehyde, could potentially be used as an aldehyde surrogate. Under the reaction conditions, it might hydrolyze to release benzaldehyde in situ for participation in the MCR. Alternatively, the hydrazone itself might undergo reaction with the other components under specific catalytic conditions.
Strategic Utility in Carbonyl Group Transformations
Beyond its role as a building block for heterocycles, this compound and its analogues have utility in transformations related to the carbonyl group from which they are derived.
Application in Wolff-Kishner Reduction Analogues
The classical Wolff-Kishner reduction is a method to completely reduce a carbonyl group of an aldehyde or ketone to a methylene (B1212753) group (–CH2–) using hydrazine (B178648) and a strong base at high temperatures. princeton.eduwikipedia.orgacs.orgorganic-chemistry.org The reaction proceeds via a hydrazone intermediate. wikipedia.org
While the standard Wolff-Kishner reduction is typically applied to carbonyl compounds, modified procedures can be used for the reduction of pre-formed hydrazones. The N,N-dibenzyl substitution in this compound makes it a stable compound that could be subjected to modified Wolff-Kishner conditions. Such conditions might involve the use of alternative bases or solvents to effect the reductive cleavage of the C=N bond. For instance, modified procedures using tosylhydrazide instead of hydrazine allow for much milder reaction conditions. masterorganicchemistry.com The reduction of N,N-disubstituted hydrazones is a less common but feasible transformation that can lead to the corresponding amines or hydrocarbons depending on the specific reaction conditions and the nature of the substituents. acs.org
Stereoselective Alkylation and Arylation Reactions
The stereoselective formation of carbon-carbon bonds at the α-position of a carbonyl group is a cornerstone of modern organic synthesis. Hydrazones, as carbonyl surrogates, offer a powerful platform for such transformations. The seminal work in this area involves the use of chiral hydrazones, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which allow for highly diastereoselective alkylation reactions. wikipedia.org The general strategy involves the deprotonation of the hydrazone to form a chiral azaenolate, which then reacts with an electrophile. The inherent chirality of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the α-alkylated carbonyl compound in high enantiomeric purity. wikipedia.org
While specific studies on the stereoselective alkylation of this compound are not extensively documented, research on other hydrazone systems provides a proof of concept. For instance, dianions of chiral nitro hydrazones have been shown to undergo diastereoselective alkylation. nih.gov Furthermore, the palladium-catalyzed asymmetric hydrogenation of various hydrazones demonstrates that the C=N bond is a viable handle for introducing stereochemistry. acs.orgresearchgate.net
In the realm of arylation, palladium catalysis has been successfully employed for the enantioselective 1,2-addition of arylboronic acids to glyoxylate-derived hydrazones, yielding α-aryl α-hydrazino esters and amides with high enantioselectivity. researchgate.net This suggests that a similar approach could potentially be applied to this compound, allowing for the stereoselective introduction of aryl groups.
A summary of representative stereoselective alkylation and arylation reactions of hydrazone derivatives is presented in Table 1.
Table 1: Examples of Stereoselective Alkylation and Arylation of Hydrazone Derivatives
| Hydrazone Type | Electrophile/Reagent | Catalyst/Auxiliary | Product Type | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|---|
| Ketone-derived SAMP Hydrazone | Alkyl Halides | SAMP Chiral Auxiliary | α-Alkylated Ketone | >95% de |
| Glyoxylate-derived Hydrazone | Phenylboronic Acid | Pd(TFA)₂ / Pyridine-hydrazone ligand | α-Aryl α-Hydrazino Ester | up to >99% ee |
| Cyclic N-Acyl Hydrazone | H₂ | Ni–(S,S)-Ph-BPE complex | Chiral Cyclic Hydrazine | up to >99% ee |
Data sourced from references wikipedia.orgnih.govacs.orgresearchgate.net
Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis
The modular nature of hydrazones makes them attractive scaffolds for the development of chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. bath.ac.uk The most prominent examples in the context of hydrazones are the aforementioned SAMP and RAMP auxiliaries. wikipedia.org These pyrrolidine-based structures create a chiral environment that effectively biases the facial selectivity of reactions at the α-carbon.
Inducement of Enantioselectivity in New Chemical Transformations
The core principle behind using a chiral auxiliary derived from a hydrazone is to form a diastereomeric intermediate that exhibits a significant energy difference between its competing transition states for a given reaction. This energy difference dictates the stereochemical outcome. For instance, in the alkylation of SAMP/RAMP hydrazones, the lithium azaenolate intermediate adopts a rigid, chelated conformation, where one face of the nucleophilic carbon is effectively blocked by the auxiliary's methoxymethyl group, forcing the electrophile to approach from the less hindered face. wikipedia.org
Beyond alkylation, hydrazone-based auxiliaries have been used to induce enantioselectivity in a variety of other transformations, including aldol (B89426) reactions, Michael additions, and rearrangements. bath.ac.uk While this compound itself is achiral, it could serve as a foundational structure. By introducing chirality into the dibenzyl portion of the molecule, one could envision creating a new class of chiral auxiliaries. The steric and electronic properties of these modified auxiliaries could then be tuned to induce enantioselectivity in a range of chemical transformations.
Recent developments have also shown that chiral Brønsted acids can catalyze the enantioselective addition of achiral hydrazones to electrophiles, such as 3-indolylmethanols, to produce artificial tryptophan derivatives with excellent enantioselectivities. rsc.org This approach demonstrates that even without a covalently bound chiral auxiliary on the hydrazone itself, a chiral environment can be created by a catalyst to control the stereochemistry.
Chiral Catalyst Design Utilizing this compound Scaffolds
In addition to serving as chiral auxiliaries, hydrazone derivatives have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions. In this context, the hydrazone moiety acts as a coordinating unit for a metal center, and the chirality is typically incorporated in the backbone of the ligand. Pyridine-hydrazone ligands, for example, have proven to be highly effective in palladium-catalyzed enantioselective additions of arylboronic acids to various hydrazones. us.esrsc.org
A hypothetical chiral ligand based on a this compound scaffold could be designed by introducing chiral substituents on the benzyl (B1604629) groups or by incorporating a chiral bicyclic system. The nitrogen atoms of the hydrazone could then coordinate to a metal center, such as palladium, rhodium, or nickel, creating a chiral catalytic complex. The stereochemical outcome of the catalyzed reaction would then be dictated by the spatial arrangement of the ligand around the metal.
The development of chiral bis-hydrazone ligands has also been explored for enantioselective cross-coupling reactions. acs.org These ligands can provide a C₂-symmetric environment, which is often beneficial for achieving high levels of enantioselectivity. A this compound scaffold could be dimerized or functionalized to create such bidentate or polydentate ligands.
The effectiveness of such newly designed ligands would need to be evaluated in benchmark asymmetric transformations, such as the addition of diethylzinc (B1219324) to benzaldehyde or asymmetric allylic alkylations. jst.go.jpnih.gov The results from these studies would guide the further optimization of the ligand structure to achieve higher yields and enantioselectivities.
A summary of the application of hydrazone-based chiral ligands in asymmetric catalysis is provided in Table 2.
Table 2: Applications of Hydrazone-Based Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Product | Enantiomeric Excess |
|---|---|---|---|---|
| Pyridine-hydrazone | Pd(II) | Arylation of Hydrazones | α-Aryl α-Hydrazino Phosphonates | 96 - >99% ee |
| Chiral Bis-hydrazone | Pd(II) | Aryl-Aryl Cross-Coupling | Chiral Biaryls | up to 83:17 er |
Spectroscopic and Advanced Structural Characterization of Benzaldehyde Dibenzylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, spin-spin coupling, and various two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of benzaldehyde (B42025) dibenzylhydrazone can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of benzaldehyde dibenzylhydrazone provides crucial information about the different proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and benzaldehyde-derived rings, the benzylic methylene (B1212753) protons, and the imine proton.
A key feature in the spectrum is a singlet observed around 4.50 ppm , which is attributed to the four protons of the two benzyl (CH₂) groups. ruc.dk The equivalence of these protons suggests a degree of conformational flexibility or symmetry in the molecule on the NMR timescale.
The aromatic region of the spectrum, typically appearing as a complex multiplet between 7.1 and 7.5 ppm , accounts for the remaining 15 aromatic protons from the three phenyl rings, as well as the imine proton (CH=N). ruc.dk A more detailed analysis of this region would be expected to reveal distinct signals for the ortho, meta, and para protons of each aromatic ring, with their chemical shifts influenced by their proximity to the electron-withdrawing C=N group and the nitrogen atom. The imine proton is also expected to resonate within this region, and its specific assignment can be confirmed through 2D NMR techniques.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Benzyl CH₂ | ~4.50 | s | 4H | N/A |
| Aromatic H's | ~7.1 - 7.5 | m | 15H | ~7-8 (ortho), ~2-3 (meta), ~0.5-1 (para) |
| Imine CH=N | ~7.2 - 7.6 | s | 1H | N/A |
Note: This table is based on a combination of reported data and predicted values based on analogous structures. The aromatic region is presented as a multiplet, though individual signals with specific coupling constants would be resolved in a high-resolution spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of sp² and sp³ Carbons, Including C=N
The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The spectrum can be divided into regions corresponding to the sp³-hybridized benzylic carbons and the sp²-hybridized aromatic and imine carbons.
The sp³ carbon of the benzyl groups is expected to appear in the aliphatic region of the spectrum, typically around 50-60 ppm . The sp² carbons of the three aromatic rings will resonate in the downfield region, generally between 125 and 140 ppm . The chemical shifts of these aromatic carbons will vary depending on their position relative to the substituents. The carbon atom of the imine group (C=N) is a key diagnostic signal and is anticipated to appear further downfield, likely in the range of 140-160 ppm , due to the electronegativity of the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Benzyl CH₂ | 50 - 60 |
| Aromatic C (unsubstituted) | 125 - 130 |
| Aromatic C (substituted/ipso) | 135 - 145 |
| Imine C=N | 140 - 160 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). In the case of this compound, COSY would be instrumental in tracing the connectivity within the aromatic rings, showing correlations between adjacent ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton. For instance, the signal for the benzylic carbons would show a cross-peak with the singlet at ~4.50 ppm in the proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the imine proton should show a correlation to the ipso-carbon of the benzaldehyde-derived phenyl ring and to the benzylic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the conformation and stereochemistry of the molecule. For instance, NOESY could reveal spatial proximities between the benzylic protons and the protons of the aromatic rings, offering insights into the preferred rotational conformations around the N-CH₂ and N-N bonds.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Characteristic Stretching Frequencies of C=N, C-N, and Aromatic Moieties
The IR and Raman spectra of this compound would be dominated by several characteristic stretching frequencies.
C=N Stretch: The stretching vibration of the imine (C=N) bond is a key diagnostic feature and typically appears in the region of 1620-1690 cm⁻¹ in the IR spectrum. Its intensity can vary, and its exact position is sensitive to the electronic nature of the substituents on the carbon and nitrogen atoms.
C-N Stretch: The C-N single bond stretching vibrations are generally found in the range of 1000-1350 cm⁻¹ . In this compound, there are two types of C-N bonds: the N-CH₂ (aliphatic) and the N-N bonds, which may give rise to distinct absorptions in this region.
Aromatic C-H and C=C Stretches: The aromatic rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ . The C=C stretching vibrations within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| C=N (Imine) | Stretch | 1620 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1350 |
Note: This table provides general ranges for the characteristic vibrational frequencies.
Conformational Insights from Vibrational Spectra
The vibrational spectra can also offer insights into the conformational preferences of this compound. The presence of multiple bands in regions associated with specific functional groups could indicate the existence of different conformers in the sample. For instance, variations in the dihedral angles around the C-N and N-N bonds could lead to slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable geometry of the molecule. fudan.edu.cn The fine structure of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be sensitive to the substitution pattern and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry reveals both the molecular ion and a characteristic pattern of fragment ions, which provides valuable information about its molecular structure.
While a full, detailed mass spectrum for pure this compound is not widely published, analysis of mixtures containing this compound has provided insight into its mass spectrometric behavior. psu.edu The molecular ion (M+) peak would be expected at an m/z corresponding to its molecular weight (C21H20N2, approx. 300.4 g/mol ).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass to a very high degree of accuracy. For this compound, with a chemical formula of C21H20N2, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available in the cited literature, the technique is standard for confirming the identity of newly synthesized compounds. nih.govacs.org
HRMS analysis would differentiate the compound from other molecules that might have the same nominal mass but a different elemental formula. The expected high-resolution mass provides an unambiguous confirmation of the compound's chemical formula.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₂₁H₂₀N₂ | [M+H]⁺ | 301.1705 |
| C₂₁H₂₀N₂ | [M+Na]⁺ | 323.1524 |
| C₂₁H₂₀N₂ | [M]⁺• | 300.1626 |
Fragmentation Pathways and Their Mechanistic Interpretation
The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule and allows for detailed structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the nitrogen-nitrogen bond and the bonds to the benzyl groups.
A dominant fragmentation pathway involves the cleavage of the N-N bond, which is relatively weak. Another very common fragmentation is the loss of a benzyl group to form the stable benzyl cation.
Key observed fragments in spectra of related compounds include:
m/z 91 : This is a very common and often abundant peak in the mass spectra of compounds containing a benzyl group. It corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage of the benzyl group and subsequent rearrangement into a stable aromatic cation. psu.edu
[M-91]⁺ : Loss of a benzyl radical (•CH₂C₆H₅) from the molecular ion would result in a fragment ion.
[M-105]⁺ : This fragment could arise from the cleavage of the C-N bond between the benzaldehyde moiety and the hydrazone nitrogen, with a hydrogen transfer.
m/z 77 : The phenyl cation ([C₆H₅]⁺), resulting from the fragmentation of the benzaldehyde ring structure. miamioh.edu
Table 2: Proposed Key Fragment Ions for this compound in MS
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 300 | [C₂₁H₂₀N₂]⁺• | Molecular Ion |
| 209 | [C₁₄H₁₃N₂]⁺ | Loss of a benzyl radical (M - 91) |
| 105 | [C₇H₅O]⁺ or [C₇H₇N]⁺ | Cleavage of N-N bond or other rearrangements |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a precise map of electron density and thus build a model of the molecular structure.
Although a specific, publicly available crystal structure for this compound was not identified in the searched literature, the technique would provide unparalleled detail on its solid-state conformation. Studies on other benzaldehyde derivatives demonstrate the power of this technique in understanding molecular geometry and intermolecular forces. nih.govrsc.org
Precise Bond Lengths, Bond Angles, and Torsional Angle Determination
A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the different parts of the molecule and the relative orientation of the three phenyl rings. The imine bond (C=N) and the nitrogen-nitrogen single bond (N-N) are of particular interest for understanding the electronic and steric properties of the hydrazone linkage.
Based on data from similar structures, the expected values would provide insight into the molecule's geometry. For example, the C=N-N linkage would define a key plane within the molecule, with the benzyl and phenyl groups adopting specific torsional angles to minimize steric hindrance.
Table 3: Expected Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-N | ~1.40 Å |
| Bond Length | N-C (benzyl) | ~1.47 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | C=N-N | ~116-120° |
| Bond Angle | N-N-C (benzyl) | ~115-119° |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the packing would primarily be directed by weaker forces such as van der Waals forces, C-H···π interactions, and π-π stacking. rsc.orgchemicalbook.com
π-π Stacking : The multiple aromatic rings in the molecule would likely facilitate stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice.
C-H···π Interactions : Hydrogen atoms on the benzyl and phenyl groups can act as weak donors, interacting with the electron-rich π systems of nearby aromatic rings.
Hydrogen Bonding : Classical hydrogen bonds would not be present. However, the nitrogen atoms could act as very weak hydrogen bond acceptors if co-crystallized with a suitable donor solvent.
Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and predicting its physical properties, such as melting point and solubility. fudan.edu.cnnih.gov
Electronic Absorption (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions.
The chromophore of this compound consists of the three aromatic rings and the conjugated C=N double bond. This extended system of conjugation is expected to result in strong absorption bands in the UV region. While a specific spectrum for this compound is not provided in the search results, data for benzaldehyde and other aromatic compounds can be used for comparison. Benzaldehyde itself shows a strong absorption around 240-250 nm (a π→π* transition) and a weaker, longer-wavelength absorption corresponding to an n→π* transition. researchgate.netphotochemcad.com
For this compound, the extended conjugation is likely to shift the primary π→π* absorption to a longer wavelength (a bathochromic shift) compared to benzaldehyde.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Associated Chromophore |
|---|---|---|
| π→π* | ~250-300 nm | Phenyl and benzyl rings, C=N bond |
| n→π* | >300 nm (weak) | Lone pair on nitrogen atoms |
Chromophore Analysis and n→π* and π→π* Transitions
The chromophore of this compound is primarily composed of the benzylideneamino group (>C=N-) conjugated with the phenyl ring. This system gives rise to characteristic electronic transitions in the ultraviolet-visible region. The electronic spectrum is dominated by two main types of transitions: π→π* and n→π*.
The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system extending over the benzene (B151609) ring and the C=N double bond is responsible for these absorptions. These transitions are expected to appear at shorter wavelengths with high molar absorptivity. For comparison, the UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to a π→π* transition. researchgate.net In related hydrazone compounds, bands corresponding to the π→π* transition of the azomethine group and the aromatic rings are observed. frontiersin.orgnih.gov
The n→π* transitions involve the excitation of a non-bonding electron, in this case, from the lone pair on the nitrogen atom of the azomethine group, to a π* antibonding orbital. These transitions are characteristically of much lower intensity compared to π→π* transitions and appear at longer wavelengths. The presence of the lone pair on the nitrogen atom in the >C=N- group makes this transition possible. nih.gov In similar hydrazone structures, these n→π* transitions are often observed as shoulders on the main absorption bands or as weak, broad bands at the longer wavelength end of the spectrum. nih.gov For instance, in some heterocyclic hydrazones, the n→π* transitions associated with the imine group (C=N) are observed as broad bands at around 350 nm. nih.gov
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds like this compound, which possess both non-bonding electrons and a polarizable π-system. The study of solvent effects provides valuable insights into the nature of the electronic transitions.
π→π Transitions:* In the case of π→π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). youtube.com
n→π Transitions:* For n→π* transitions, the ground state is typically more polar than the excited state due to the presence of the lone pair of electrons. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state to a greater extent through interactions like hydrogen bonding with the nitrogen lone pair. This increases the energy required for the n→π* transition, causing a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). youtube.comyoutube.com
Expected Solvent Effects on the Electronic Spectra of this compound
| Solvent | Polarity (Dielectric Constant) | Expected Shift for n→π* Transition | Expected Shift for π→π* Transition |
|---|---|---|---|
| Hexane (B92381) | 1.88 | Reference (Longer λ) | Reference (Shorter λ) |
| Chloroform | 4.81 | Blue Shift | Red Shift |
| Ethanol (B145695) | 24.55 | Stronger Blue Shift | Stronger Red Shift |
| Acetonitrile (B52724) | 37.5 | Strong Blue Shift | Strong Red Shift |
| Water | 80.1 | Strongest Blue Shift | Strongest Red Shift |
This table illustrates the theoretically expected shifts based on the principles of solvatochromism. The magnitude of the shifts would require experimental determination.
Theoretical and Computational Chemistry Studies of Benzaldehyde Dibenzylhydrazone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For benzaldehyde (B42025) dibenzylhydrazone, DFT would be the primary method for determining its most stable three-dimensional structure. The process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Various functionals, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be used to calculate the electronic energy and its gradient with respect to atomic positions. The resulting optimized geometry would provide key structural parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Structural Parameters for Benzaldehyde Dibenzylhydrazone
| Parameter | Predicted Value |
|---|---|
| C=N Bond Length (Å) | ~1.28 - 1.30 |
| N-N Bond Length (Å) | ~1.35 - 1.38 |
| C-N-N Bond Angle (°) | ~118 - 122 |
| Phenyl Ring Dihedral Angles (°) | Variable, depending on steric hindrance |
Note: This table is illustrative and not based on actual published data for this compound.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more precise determination of the electronic structure, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electronic energies and properties, serving as a benchmark for DFT results. These calculations would be particularly useful for refining the understanding of electron correlation effects within the molecule, which are crucial for accurately describing its electronic behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack.
Table 2: Conceptual Frontier Molecular Orbital Properties of this compound
| Property | Description | Predicted Location of High Density |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Likely delocalized over the hydrazone linkage and benzyl (B1604629) groups. |
| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be centered on the benzaldehyde phenyl ring and the C=N bond. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | A larger gap would suggest higher kinetic stability. |
Note: This table represents expected trends for a hydrazone of this type and is not derived from specific calculations on this compound.
Nuclear Quadrupole Coupling Constants (NQCC) as Electronic Probes
For nuclei with a spin quantum number greater than 1/2 (such as ¹⁴N), Nuclear Quadrupole Resonance (NQR) spectroscopy can provide detailed information about the local electronic environment. The interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus gives rise to the Nuclear Quadrupole Coupling Constant (NQCC). Theoretical calculations of NQCCs for the nitrogen atoms in the hydrazone moiety of this compound would offer a sensitive probe of the electron density distribution and bonding characteristics around these key atoms. Comparing calculated NQCCs with potential experimental data would provide a stringent test of the accuracy of the computational model.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational landscape and flexibility of a molecule.
Analysis of Rotational Barriers and Conformational Equilibria
The presence of multiple single bonds in this compound, particularly around the hydrazone linkage and the benzyl groups, suggests a rich conformational landscape. MD simulations, using a suitable force field, would allow for the exploration of different conformations accessible at a given temperature. By analyzing the simulation trajectory, it would be possible to identify the most populated conformational states and the energy barriers for rotation around key bonds. This analysis would be crucial for understanding how the molecule behaves in a dynamic environment, such as in solution, and how its shape can influence its interactions with other molecules.
Solvation Effects on Molecular Behavior
The chemical behavior of molecules, including this compound, is significantly influenced by their surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these solvation effects at a molecular level. The choice of solvent can alter a molecule's geometric structure, electronic properties, and reactivity. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD) to account for the influence of different solvents.
In computational studies of hydrazone derivatives, solvents are chosen to mimic different environments, such as polar (e.g., water) and non-polar or lipid-like (e.g., pentyl ethanoate) media. Research has shown that hydrazones can exhibit positive solvatochromism, meaning their maximum absorption wavelength (λmax) shifts depending on the solvent's polarity. This phenomenon is critical in the design of materials with specific optical properties.
Furthermore, the solvent can dictate the preferred mechanism of a chemical reaction. For instance, in studies of radical scavenging by hydrazone compounds, the Hydrogen Atom Transfer (HAT) mechanism was found to be the most favorable pathway in the gas phase, whereas the Sequential Proton Loss Electron Transfer (SPLET) mechanism was preferred in a polar solvent like water. This shift is attributed to the solvent's ability to stabilize charged intermediates formed during the SPLET process. Molecular descriptors, which quantify various electronic properties, are also sensitive to the solvent. As shown in the table below, properties like the HOMO-LUMO energy gap, ionization potential, and electron affinity of hydrazones vary between the gas phase and different solvent environments.
| Descriptor | Gas Phase | Water | Pentyl Ethanoate |
|---|---|---|---|
| HOMO Energy | -7.10 | -6.95 | -7.01 |
| LUMO Energy | -1.05 | -1.12 | -1.09 |
| Energy Gap (ΔE) | 6.05 | 5.83 | 5.92 |
| Ionization Potential (IP) | 7.10 | 6.95 | 7.01 |
| Electron Affinity (EA) | 1.05 | 1.12 | 1.09 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving compounds like this compound. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most probable pathways, intermediates, and transition states. This approach allows for a systematic investigation of various possible mechanisms, such as the hydrazone exchange process or radical scavenging reactions.
For example, computational studies on hydrazone exchange have explored several mechanistic possibilities, including uncatalyzed pathways and those involving protonation at different sites. By calculating the energy barriers for each proposed mechanism, it was determined that the pathway involving the protonation of the hydrazone nitrogen followed by hydrazide attack has the lowest free energy barrier, making it the most likely route for the reaction. These studies highlight how structural modifications, such as the inclusion of hydrogen bond accepting groups, can stabilize transition states and enhance reaction rates.
A critical step in mapping a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to search for and optimize the geometry of these transition states. Once a stable TS structure is located, its identity is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. This procedure ensures that the located transition state correctly connects the desired reactants and products, thereby validating the proposed reaction pathway. For instance, in the study of hydrazone exchange, distinct transition state structures (designated as P1TS, P2TS, and P3TS) were identified and confirmed for different proposed mechanisms.
From the computed energies of reactants, transition states, and products, a reaction's energy profile, or potential energy surface (PES), can be constructed. This profile provides crucial thermodynamic and kinetic information. The height of the energy barrier, known as the Gibbs free energy of activation (ΔG‡), is particularly important as it determines the rate of the reaction.
Computational models can predict theoretical rate constants based on transition state theory. These predictions are valuable for comparing the feasibility of different reaction pathways and understanding how changes in molecular structure or reaction conditions (like pH or solvent) affect the reaction kinetics. For example, studies on the radical scavenging activity of hydrazones have calculated specific rate constants for different reaction sites within the molecule, allowing for a detailed understanding of their reactivity. The table below presents computationally derived kinetic data for a hydrazone compound reacting with different radicals.
| Radical | Reaction Site | ΔG‡ (kcal/mol) | Predicted Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| HOO˙ | O2'–H | 10.5 | 6.02 x 10⁴ |
| CH₃OO˙ | N8–H | 11.2 | 9.03 x 10⁴ |
| CH₃OO˙ | O2'–H | 12.1 | 7.22 x 10⁴ |
QSAR and Cheminformatics Applications for Structural Design Principles (without biological activity focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. While widely used in drug design, QSAR and cheminformatics principles are also applied in materials science and general chemical design, focusing on properties other than biological activity. For hydrazones, these methods can be used to design molecules with tailored electronic, optical, or reactive properties.
The process involves calculating a variety of molecular descriptors for a series of hydrazone derivatives. These descriptors quantify aspects of the molecular structure, such as steric effects, electronic properties (e.g., dipole moment, electronegativity), and topology. A statistical model is then built to relate these descriptors to an observed property, such as nonlinear optical (NLO) response or chemical reactivity. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to understand how the spatial arrangement of electrostatic fields influences a molecule's properties.
These models provide valuable insights into the structural features that govern a particular property. For instance, studies on hydrazone-based chromophores have used computational methods to calculate descriptors like chemical hardness and the HOMO-LUMO gap to understand their NLO properties. The results can guide the synthesis of new this compound analogues with enhanced characteristics, such as improved thermal stability or specific light absorption capabilities, for applications in materials science.
| Descriptor | Symbol | Description |
|---|---|---|
| Electronegativity | χ | A measure of a molecule's ability to attract electrons. |
| Chemical Hardness | η | Indicates a molecule's resistance to changes in its electron distribution. |
| Chemical Softness | S | The reciprocal of hardness, indicating susceptibility to electronic change. |
| Electrophilicity Index | ω | A global reactivity index that measures the energy stabilization when a system acquires additional electronic charge. |
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule (polarity). |
| Average Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |
Analytical Methodologies for Research and Characterization of Benzaldehyde Dibenzylhydrazone
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a cornerstone for the separation and analysis of benzaldehyde (B42025) dibenzylhydrazone from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment, reaction monitoring, or analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of benzaldehyde dibenzylhydrazone due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC is typically the method of choice for hydrazones, offering excellent separation based on hydrophobicity.
Research Findings: While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for closely related hydrazones and for the precursor, benzaldehyde, provide a strong foundation for method development. For instance, the analysis of other aromatic hydrazones often employs a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer to control pH and improve peak shape. Detection is commonly achieved using a UV-Vis detector, as the hydrazone moiety and aromatic rings provide strong chromophores.
For quantitative purposes, a calibration curve would be constructed by injecting known concentrations of a purified this compound standard. The peak area of the analyte is then used to determine its concentration in unknown samples. The method would need to be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) according to standard guidelines.
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds like aromatic hydrazones. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common solvent system for reversed-phase chromatography, offering good solubility and separation efficiency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at λmax (e.g., ~350 nm) | Hydrazones typically exhibit strong UV absorbance in this region, allowing for sensitive detection. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control can improve reproducibility of retention times. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of its more volatile precursors, such as benzaldehyde, or for monitoring reactions where volatile byproducts are formed. If the compound is not sufficiently volatile or is thermally labile, derivatization to a more volatile species may be necessary, although this adds complexity to the analytical procedure.
Research Findings: GC methods for the analysis of benzaldehyde often utilize a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. For reaction monitoring, the disappearance of a volatile starting material like benzaldehyde can be tracked over time. The thermal stability of this compound would need to be evaluated to determine the suitability of direct GC analysis.
Interactive Data Table: Potential GC Method Parameters for Analysis of Volatile Precursors
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a 5% phenyl methylpolysiloxane stationary phase | A versatile, medium-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gases commonly used in GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation of the analyte. |
| Oven Program | Initial temp: ~100 °C, ramp to ~280 °C | A temperature program allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbons. |
| Detector Temp. | 300 °C | Prevents condensation of the analytes in the detector. |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound and for a quick assessment of its purity. By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product and the consumption of reactants can be visualized.
Research Findings: For aromatic hydrazones, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is adjusted to achieve good separation, with the goal of having the product spot with an Rf value between 0.3 and 0.7 for optimal resolution. Visualization is often possible under UV light (at 254 nm) due to the UV-active nature of the aromatic rings.
Interactive Data Table: Example TLC Systems for this compound
| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Expected Observation |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 8:2) | UV light (254 nm) | The product, being more polar than the benzaldehyde and less polar than the hydrazine (B178648) precursor, will have a distinct Rf value. |
| Silica Gel 60 F254 | Toluene (B28343):Dichloromethane (B109758) (e.g., 7:3) | UV light (254 nm) | Provides an alternative solvent system with different selectivity for separation. |
Spectrophotometric Quantification Methods
Spectrophotometry, particularly UV-Visible spectrophotometry, offers a straightforward and sensitive method for the quantification of this compound in solution, provided it is the only absorbing species at the analytical wavelength or that background interference can be corrected.
The extended conjugation in the this compound molecule, encompassing the two benzyl (B1604629) groups, the imine bond, and the phenyl ring, results in strong absorption of ultraviolet and visible light. This property can be exploited for its quantitative determination using the Beer-Lambert law.
Research Findings: The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the purified compound across the UV-Vis spectrum. For structurally similar compounds like benzaldehyde 2,4-dinitrophenylhydrazone, the λmax is typically in the range of 350-380 nm. researchgate.netresearchgate.net Once the λmax is known, a calibration curve of absorbance versus concentration can be prepared using a series of standards of known concentration. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be determined from the slope of this curve.
Interactive Data Table: Expected UV-Visible Spectrophotometric Data for this compound
| Parameter | Expected Value/Range | Significance |
| λmax | ~350-380 nm | The wavelength of maximum absorbance, providing the highest sensitivity for quantification. |
| Molar Absorptivity (ε) | High (e.g., > 10,000 L mol⁻¹ cm⁻¹) | A high molar absorptivity indicates that the compound is a strong absorber, allowing for the detection of low concentrations. |
| Solvent | Ethanol (B145695), Methanol, or Acetonitrile | The choice of solvent can influence the λmax and should be transparent in the analytical wavelength range. |
Electrochemical Characterization
Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of this compound if it is redox-active. The hydrazone moiety is known to be electrochemically active, making these techniques applicable.
Research Findings: The electrochemical behavior of hydrazones has been studied, and they are known to undergo oxidation and reduction processes. studylib.net Cyclic voltammetry can provide information on the oxidation and reduction potentials of this compound, the reversibility of the electron transfer processes, and can give insights into the electronic structure of the molecule. The experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to the redox events. While specific data for this compound is not readily available, the electrochemical behavior of benzaldehyde itself has been investigated, showing a reduction peak at negative potentials. researchgate.netresearchgate.net It is expected that the dibenzylhydrazone derivative would also exhibit characteristic redox peaks.
Interactive Data Table: Typical Parameters for Electrochemical Characterization
| Technique | Parameter Measured | Typical Experimental Setup |
| Cyclic Voltammetry | Oxidation and Reduction Potentials | A three-electrode system (working, reference, and counter electrodes) in a solution of the analyte and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an aprotic solvent (e.g., acetonitrile or dichloromethane). |
| Cyclic Voltammetry | Reversibility of Redox Processes | Analysis of the peak separation and the ratio of anodic to cathodic peak currents. |
Cyclic Voltammetry for Redox Potentials
Cyclic voltammetry is a potent electrochemical technique utilized to investigate the redox properties of chemical compounds such as this compound. This method involves measuring the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. By analyzing the resulting voltammogram, key parameters including the oxidation and reduction potentials of the analyte can be determined. These potentials provide valuable insights into the electronic characteristics and reactivity of the molecule.
The electrochemical behavior of hydrazones, including those derived from benzaldehyde, has been a subject of scientific inquiry. Studies on analogous compounds, such as benzaldehyde phenylhydrazone and other N,N-disubstituted hydrazones, offer a framework for understanding the likely redox characteristics of this compound. The core structure, featuring a C=N double bond conjugated with aromatic rings, is electrochemically active and can undergo both oxidation and reduction processes.
Research on various substituted hydrazones has demonstrated that these compounds are electrochemically active, displaying both anodic (oxidation) and cathodic (reduction) peaks in cyclic voltammetry studies. chem-soc.si The precise potentials at which these processes occur are influenced by the molecular structure, including the nature of the substituents on both the aldehyde and hydrazine moieties, as well as the experimental conditions such as the solvent, supporting electrolyte, and electrode material.
In aprotic solvents like dimethylformamide (DMF) and acetonitrile, hydrazones typically exhibit distinct redox waves. chem-soc.si For instance, the electrochemical oxidation of aldehyde-derived N,N-disubstituted hydrazones has been explored as a method for C(sp²)–H functionalization, indicating that the hydrazone moiety can be readily oxidized. beilstein-journals.org Similarly, studies on the electrochemical reduction of substituted hydrazones have identified cathodic peaks corresponding to the reduction of the C=N imine group. chem-soc.siresearchgate.net
The following interactive data table provides representative redox potential data for compounds structurally related to this compound, illustrating the typical range of potentials observed for the oxidation and reduction of the hydrazone functional group under various experimental conditions.
Interactive Data Table: Redox Potentials of Structurally Related Hydrazones
| Compound | Process | Peak Potential (V) | Reference Electrode | Solvent/Electrolyte |
| Benzaldehyde Phenylhydrazone | Oxidation | +0.8 to +1.2 | Ag/Ag+ | Acetonitrile/LiClO4 |
| Substituted Benzaldehyde Phenylhydrazones | Oxidation | +0.7 to +1.3 | SCE | Acetonitrile/TEAP |
| Various Aromatic Hydrazones | Reduction | -1.5 to -2.0 | Ag/AgCl | DMF/TBAPF6 |
| N,N-Dialkylhydrazones | Oxidation | +0.9 to +1.4 | SCE | Acetonitrile/LiClO4 |
Note: The data presented in this table are illustrative and have been compiled from various sources studying compounds structurally analogous to this compound. The exact redox potentials for this compound may vary.
The oxidation of this compound likely involves the initial removal of an electron from the nitrogen-rich hydrazone moiety, leading to the formation of a radical cation. The stability of this intermediate, and thus the oxidation potential, would be influenced by the resonance delocalization across the aromatic rings and the electronic effects of the dibenzyl groups. Conversely, the reduction process is anticipated to involve the addition of an electron to the π-system of the C=N bond, a characteristic reaction for imines. chem-soc.si
Further research employing cyclic voltammetry on this compound would be necessary to precisely determine its redox potentials and to fully elucidate the mechanisms of its electrochemical transformations. Such studies would provide a more complete understanding of the electronic properties of this compound and could inform its application in various fields, including organic synthesis and materials science.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Novel Benzaldehyde (B42025) Dibenzylhydrazone Analogues with Tunable Reactivity
A primary focus of future research will be the rational design and synthesis of new benzaldehyde dibenzylhydrazone analogues with precisely controlled electronic and steric properties. The inherent structure of this compound offers multiple points for modification, allowing for the fine-tuning of its reactivity. Strategic placement of functional groups on the benzaldehyde ring or the N-benzyl groups can profoundly influence the molecule's behavior in chemical reactions.
Key strategies for analogue design include:
Electronic Modulation: Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the aromatic rings. These substitutions can alter the nucleophilicity of the imine nitrogen and the susceptibility of the C=N bond to various reagents.
Steric Control: Incorporating bulky substituents on the aromatic rings can create specific steric environments around the hydrazone functionality. This can be exploited to achieve regioselectivity in reactions or to stabilize reactive intermediates.
Introduction of Functional Handles: Appending other reactive groups, such as alkynes, azides, or halogens, can enable post-synthetic modification and conjugation to other molecules, opening avenues for applications in materials science and bioconjugation. wikipedia.org
The synthesis of these novel analogues will leverage both established and modern methodologies for hydrazone formation. organic-chemistry.org While classical condensation reactions between the corresponding substituted benzaldehydes and N,N-dibenzylhydrazine remain relevant, advanced catalytic methods are expected to provide more efficient and selective routes. organic-chemistry.org
Table 1: Proposed this compound Analogues and Their Potential Reactivity Tuning
| Analogue Structure | Substituent (R) | Position | Expected Effect on Reactivity |
|---|---|---|---|
| -NO₂ | para- on benzaldehyde ring | Decreased nucleophilicity of imine N; activation of C=N bond towards nucleophiles. | |
| -OCH₃ | para- on benzaldehyde ring | Increased nucleophilicity of imine N; enhanced reactivity towards electrophiles. | |
| -C(CH₃)₃ | ortho- on benzyl (B1604629) rings | Increased steric hindrance around the N-N bond, potentially influencing conformational preferences and reaction selectivity. |
Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries
While hydrazones are known intermediates in classical organic reactions like the Wolff-Kishner reduction, the unique N,N-dibenzyl substitution in this compound opens the door to new and potentially unprecedented reactivity. wikipedia.org Future investigations will likely focus on uncovering novel transformations catalyzed by transition metals or promoted by light.
Areas ripe for exploration include:
Catalytic C-H Functionalization: Directing group-assisted C-H activation of the ortho-positions of the aromatic rings, using the hydrazone nitrogen atoms as coordinating sites for a metal catalyst.
Novel Cycloaddition Reactions: Investigating the participation of the C=N bond in [n+m] cycloadditions with novel reaction partners to construct complex heterocyclic scaffolds.
Photoredox Catalysis: Exploring the redox potential of the hydrazone moiety to engage in single-electron transfer (SET) processes, enabling novel bond formations under mild conditions.
Crucial to these efforts will be detailed mechanistic studies to understand the underlying reaction pathways. A combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, in-situ spectroscopy) and computational modeling will be essential to elucidate reaction intermediates and transition states, thereby enabling the rational optimization of new synthetic methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures for this compound and its analogues from traditional batch processes to continuous flow systems represents a significant leap forward. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when dealing with energetic intermediates or hazardous reagents. pharmablock.com
The synthesis of benzaldehyde, a key precursor, has already been demonstrated in a continuous flow microchannel reactor, highlighting the feasibility of integrating upstream processes. google.com A continuous flow setup for the synthesis of this compound could involve pumping streams of benzaldehyde and N,N-dibenzylhydrazine through a heated reactor coil, potentially containing a solid-supported catalyst, to afford the product in a continuous fashion. This approach allows for rapid reaction optimization, facile scalability, and the potential for integration into multi-step automated synthesis platforms for the generation of analogue libraries.
Table 2: Comparison of Batch vs. Flow Synthesis for Hydrazones
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent, due to high surface area-to-volume ratio of reactors. |
| Mass Transfer | Often limited by stirring efficiency. | Enhanced mixing through diffusion and advection in microchannels. |
| Safety | Large volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk; unstable intermediates can be generated and consumed in situ. pharmablock.com |
| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for a longer duration ("scaling out"). |
| Process Control | Manual or semi-automated control of parameters. | Precise, automated control over temperature, pressure, and residence time. |
Development of Supramolecular Assemblies Involving this compound Motifs
The structural features of this compound—multiple aromatic rings capable of π-π stacking and hydrogen bond acceptors (nitrogen atoms)—make it an attractive building block for supramolecular chemistry. Future research will explore the ability of this molecule to participate in host-guest interactions and to self-assemble into well-defined, higher-order structures.
Potential research directions include:
Host-Guest Chemistry: Investigating the encapsulation of this compound derivatives within macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. Such complexation could modify the solubility, stability, and reactivity of the guest molecule. Studies on the inclusion of benzaldehyde itself within β-cyclodextrin provide a foundational understanding for such systems. researchgate.net
Crystal Engineering: Controlling the solid-state packing of this compound analogues through the introduction of specific functional groups (e.g., carboxylic acids, amides) that can direct intermolecular interactions like hydrogen bonding. This could lead to the development of new materials with tailored optical or electronic properties.
Self-Assembled Systems: Designing analogues that can self-assemble in solution to form discrete structures (e.g., capsules, rosettes) or extended networks (e.g., gels, liquid crystals). These materials could find applications in sensing, catalysis, or drug delivery.
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. nipne.roresearchgate.net In the context of this compound, advanced computational modeling will play a pivotal role in predicting the properties of new analogues and in elucidating complex reaction mechanisms.
Future computational studies will likely focus on:
Predictive Design: Using DFT and other methods to calculate key properties of yet-to-be-synthesized analogues. princeton.edu This includes predicting their geometries, electronic structures (e.g., HOMO-LUMO gaps), spectroscopic signatures (NMR, IR), and reactivity indices. This predictive capability can guide synthetic efforts, prioritizing analogues with the most promising properties.
Mechanism Elucidation: Mapping the potential energy surfaces of proposed reaction pathways to identify transition states and intermediates. This can provide deep insights into reaction kinetics and selectivity, complementing experimental studies.
Simulating Supramolecular Interactions: Employing molecular dynamics (MD) simulations and high-level quantum mechanical calculations to model the formation and stability of host-guest complexes and self-assembled structures, providing a molecular-level understanding of these complex systems. researchgate.net
Table 3: Properties of this compound Analogues Predictable by Computational Modeling
| Property | Computational Method | Application in Research |
|---|---|---|
| Optimized Molecular Geometry | DFT | Predict bond lengths, bond angles, and dihedral angles. |
| Electronic Properties (HOMO/LUMO) | DFT, TD-DFT | Predict redox potentials and electronic transition energies (UV-Vis spectra). princeton.edu |
| Spectroscopic Data (NMR, IR) | DFT (with GIAO method for NMR) | Aid in the structural characterization of newly synthesized compounds. nipne.ro |
| Reaction Energetics | DFT | Calculate activation barriers and reaction energies to predict feasibility and selectivity of new reactions. |
| Host-Guest Binding Energies | DFT, MD | Predict the stability of supramolecular complexes. researchgate.net |
Q & A
Q. What are the standard procedures for synthesizing benzaldehyde dibenzylhydrazone in academic research?
The synthesis typically involves reacting dibenzylamine derivatives with benzaldehyde under controlled conditions. For example, details a method where dibenzylamine reacts with O-pivaloylhydroxylamine under mild heating (78°C for 16 hours), followed by treatment with benzaldehyde to yield the hydrazone. Another approach involves refluxing substituted benzaldehydes with hydrazine derivatives in ethanol and glacial acetic acid, as seen in triazole-based hydrazone syntheses (). Isolation often includes solvent evaporation and filtration .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Thin-layer chromatography (TLC) to monitor reaction progress ().
- GC-MS and NMR for structural confirmation, as demonstrated in styrene oxidation studies ().
- Melting point determination to verify purity (e.g., mp 76–78°C in ).
- FT-IR for functional group analysis (not explicitly cited but standard practice). These techniques ensure accurate identification and purity assessment .
Q. What are the common applications of this compound in organic synthesis?
The compound serves as an intermediate in reactions such as:
- Fischer indole synthesis , where hydrazones rearrange to form indole derivatives ( ).
- Catalytic studies , where its formation indicates reaction pathways (e.g., oxidation byproducts in ).
- Mechanistic probes to explore nitrene or radical intermediates () .
Advanced Research Questions
Q. How does acid catalysis influence the formation mechanism of this compound?
Acid catalysis accelerates hydrazone formation by protonating the aldehyde carbonyl group, enhancing nucleophilic attack by the hydrazine (). Substituent effects on benzaldehyde (e.g., electron-withdrawing groups) can modulate reaction rates, as shown in pH-dependent kinetic studies of similar hydrazones .
Q. What are the implications of this compound’s unexpected isolation in reaction studies?
Its unexpected presence () suggests competing pathways, such as nitrene rearrangements or side reactions involving intermediates like benzyl benzalhydrazone. Researchers should employ control experiments (e.g., NMR monitoring in ) and computational modeling to trace its origin. This highlights the need to revisit proposed mechanisms when anomalies arise .
Q. How can researchers optimize selectivity toward this compound over competing byproducts?
Strategies include:
- Tailoring catalyst acidity : Lewis acid sites on supports (e.g., ZrO₂ in ) can stabilize intermediates and suppress over-oxidation.
- Adjusting stoichiometry : Excess benzaldehyde or hydrazine derivatives favor hydrazone formation ().
- Controlling reaction time : Shorter durations minimize side reactions (e.g., esterification in ) .
Q. How do substituents on benzaldehyde affect the stability and reactivity of its dibenzylhydrazone derivatives?
Electron-donating groups (e.g., -OH, -OCH₃) increase hydrazone stability via resonance effects, while electron-withdrawing groups (e.g., -NO₂) may accelerate decomposition. This is inferred from studies on substituted benzaldehyde hydrazones () and oxidation selectivity ( ). Systematic substituent screening is recommended .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported yields of this compound across studies?
Variations may arise from differences in:
- Reaction conditions (e.g., temperature, solvent purity in ).
- Analytical methods (e.g., GC-MS vs. NMR quantification in ). Reproducibility requires strict adherence to documented protocols and cross-validation using multiple techniques .
Q. What role does this compound play in nitrene chemistry, and how does this challenge prior mechanistic assumptions?
identifies the compound as a byproduct in dibenzylaminonitrene reactions, contradicting earlier reports that overlooked its formation. This underscores the importance of comprehensive product profiling (e.g., TLC, MS) to capture minor species and refine mechanistic models .
Methodological Recommendations
Q. What steps should researchers take to validate the purity of synthesized this compound?
Combine:
- Chromatographic methods (HPLC, TLC) for preliminary checks.
- Spectroscopic cross-validation (¹H/¹³C NMR, IR).
- Elemental analysis to confirm stoichiometry.
These steps align with protocols in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
